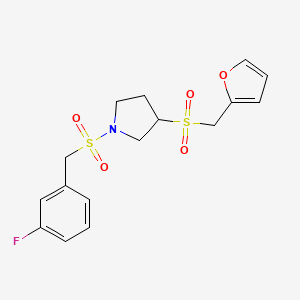
1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C16H18FNO5S2 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((3-Fluorobenzyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with sulfonyl groups derived from both 3-fluorobenzyl and furan-2-ylmethyl moieties. Its chemical formula is C15H16FNO4S2, which indicates the presence of multiple functional groups that contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Fluorobenzyl Group : This can be achieved using electrophilic aromatic substitution to introduce the fluorine atom into the benzene ring.
- Synthesis of the Furan-2-ylmethylsulfonyl Group : This involves sulfonylation reactions, often utilizing sulfonyl chlorides under basic conditions.
- Construction of the Pyrrolidine Ring : Pyrrolidine can be synthesized through cyclization reactions involving suitable precursors.
These synthetic routes are usually performed in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells .
- Antimicrobial Activity : The sulfonamide moiety in the structure contributes to antibacterial properties. Compounds with similar features have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of related compounds on J774A.1 macrophages and other cancer cell lines, revealing that certain derivatives exhibited activities comparable to established drugs like doxorubicin .
- Inhibition Studies : Another investigation focused on the inhibition of murine double minute 2 (MDM2), a critical regulator in tumorigenesis. Compounds derived from similar scaffolds showed promising binding affinities and inhibition rates, suggesting potential therapeutic applications in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights several key factors influencing the biological activity of this compound:
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methylsulfonyl]-3-(furan-2-ylmethylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO5S2/c17-14-4-1-3-13(9-14)11-25(21,22)18-7-6-16(10-18)24(19,20)12-15-5-2-8-23-15/h1-5,8-9,16H,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCUSRQVSPWYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














